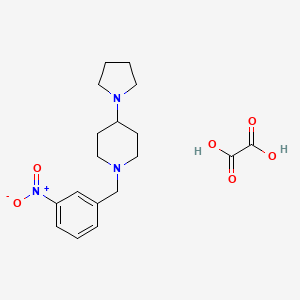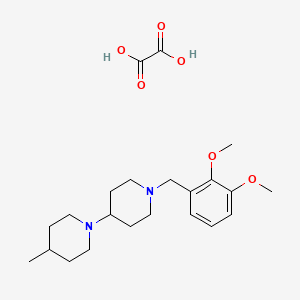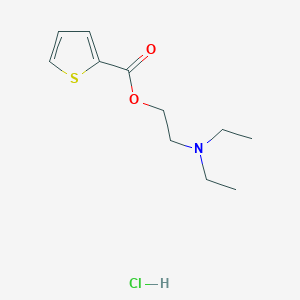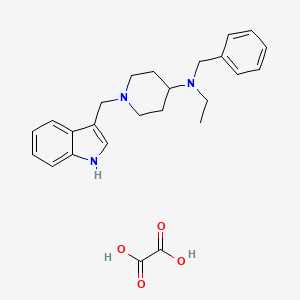
1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate
説明
1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, also known as NBOMe, is a psychoactive substance that has gained significant attention in the scientific community due to its unique properties. This chemical compound has been synthesized and studied extensively in recent years, and its potential applications in scientific research have been explored in detail.
作用機序
The mechanism of action of 1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate is complex and not fully understood. However, it is known that this compound binds to serotonin receptors in the brain, which can lead to a range of physiological and biochemical effects. Specifically, this compound has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and depend on a range of factors, including dosage, route of administration, and individual variability. However, some of the most common effects of this compound include altered perception, mood changes, and changes in cognitive function. Additionally, this compound has been shown to have a range of physiological effects, including changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
The use of 1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate in laboratory experiments has several advantages and limitations. One of the primary advantages of this compound is its ability to bind selectively to specific serotonin receptors, which allows researchers to study the mechanisms of action of these receptors in detail. Additionally, this compound is highly stable and can be easily synthesized in large quantities, making it an ideal compound for use in laboratory experiments. However, one of the limitations of this compound is its potential for toxicity, which can limit its use in certain types of experiments.
将来の方向性
There are several future directions for research involving 1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of mood disorders and other psychiatric conditions. Additionally, researchers are interested in exploring the potential of this compound as a tool for studying the mechanisms of action of other psychoactive substances. Finally, there is ongoing research into the long-term effects of this compound use, particularly in relation to its potential for toxicity and other adverse effects.
Conclusion
In conclusion, this compound is a unique and highly studied psychoactive substance that has significant potential for use in scientific research. Its ability to selectively bind to specific serotonin receptors makes it an ideal tool for studying the mechanisms of action of these receptors, as well as for exploring the potential therapeutic applications of psychoactive substances. While there are limitations to its use, ongoing research into the long-term effects of this compound use will continue to shed light on its potential benefits and risks.
科学的研究の応用
1-(3-nitrobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate has been used extensively in scientific research due to its unique properties as a psychoactive substance. This compound has been shown to bind to serotonin receptors in the brain, which can lead to a range of physiological and biochemical effects. Researchers have used this compound to study the mechanisms of action of various psychoactive substances, as well as to explore the potential therapeutic applications of these compounds.
特性
IUPAC Name |
1-[(3-nitrophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.C2H2O4/c20-19(21)16-5-3-4-14(12-16)13-17-10-6-15(7-11-17)18-8-1-2-9-18;3-1(4)2(5)6/h3-5,12,15H,1-2,6-11,13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKUJRBWZOGUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3967502.png)


![1-[1-(4-pyridinylmethyl)-4-piperidinyl]azepane oxalate](/img/structure/B3967530.png)
![N-cyclohexyl-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3967540.png)
![2-{4-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3967548.png)
![4-(3-iodophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967550.png)
![N-[3-(4-ethoxyphenyl)-3-oxopropyl]aspartic acid](/img/structure/B3967558.png)
![1-[1-(2-fluorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3967569.png)

![8-methoxy-3-[2-(4-methylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B3967589.png)
![4-(2,4-dichlorophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3967593.png)
